Physicochemical properties of 1-(Boc-aminomethyl)cyclopropanol
Physicochemical properties of 1-(Boc-aminomethyl)cyclopropanol
An In-Depth Technical Guide to the Physicochemical Properties of 1-(Boc-aminomethyl)cyclopropanol
Abstract
1-(Boc-aminomethyl)cyclopropanol is a bifunctional building block of significant interest in modern medicinal chemistry. It incorporates a strained cyclopropanol ring, a primary amine protected by a tert-butyloxycarbonyl (Boc) group, and a critical methylene spacer. This combination of features offers a unique structural motif for introducing conformational rigidity and improving metabolic stability in drug candidates.[1][2][3] This guide provides a comprehensive analysis of its core physicochemical properties, offering both theoretical predictions and practical methodologies for its characterization. Understanding these properties is paramount for its effective application in the synthesis of novel therapeutics, enabling rational drug design and accelerating development timelines.
Introduction: The Strategic Value of the Cyclopropyl Motif
The cyclopropane ring is no longer a chemical curiosity but a validated and powerful tool in drug discovery, with numerous FDA-approved drugs incorporating this motif.[1] Its value stems from several unique electronic and structural properties. The three-membered ring enforces a rigid planarity and possesses enhanced π-character in its C-C bonds, which can be exploited to lock a molecule into a bioactive conformation, thereby increasing potency and selectivity.[2][3]
Perhaps most critically, the cyclopropyl group is known to enhance metabolic stability.[4] The high C-H bond dissociation energy makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to more flexible alkyl chains.[4] 1-(Boc-aminomethyl)cyclopropanol leverages these benefits while providing a synthetically versatile handle—the Boc-protected amine—for further elaboration, making it a highly sought-after building block. This guide will dissect the key physicochemical parameters that define its behavior and utility.
Molecular Structure and Core Identifiers
A precise understanding of the molecule's fundamental properties begins with its structure and standard identifiers.
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IUPAC Name: tert-butyl N-[(1-hydroxycyclopropyl)methyl]carbamate[]
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Synonyms: 1-(Boc-aminomethyl)cyclopropanol, N-[(1-hydroxycyclopropyl)methyl]carbamic acid tert-butyl ester[]
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CAS Number: 887577-30-2[6]
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Molecular Formula: C₉H₁₇NO₃[7]
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Molecular Weight: 187.24 g/mol [6]
The structure features a quaternary carbon at the C1 position of the cyclopropane ring, substituted with both a hydroxyl group and a Boc-protected aminomethyl group. The Boc group provides lipophilicity and is a standard protecting group, readily removed under acidic conditions to reveal the primary amine for subsequent synthetic transformations.
Table 1: Core Molecular Properties and Identifiers
| Property | Value / Identifier | Source(s) |
|---|---|---|
| CAS Number | 887577-30-2 | [6] |
| Molecular Formula | C₉H₁₇NO₃ | [7] |
| Molecular Weight | 187.24 g/mol | [6] |
| Appearance | Off-white to light yellow solid | [8] |
| Storage | 2-8 °C, Inert Atmosphere |[6] |
Key Physicochemical Parameters
The behavior of a drug candidate in both formulation and physiological environments is dictated by its physicochemical properties. Below is a summary of the key parameters for 1-(Boc-aminomethyl)cyclopropanol and its deprotected amine core, 1-(aminomethyl)cyclopropanol (CAS: 74592-33-9), which is crucial for understanding the properties post-deprotection.
Solubility and Lipophilicity (LogP)
Solubility is a critical determinant of oral bioavailability and formulation feasibility. Lipophilicity, often expressed as the octanol-water partition coefficient (LogP), governs how a molecule distributes between aqueous and lipid environments, impacting membrane permeability and target engagement.
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1-(Boc-aminomethyl)cyclopropanol: The presence of the bulky, nonpolar tert-butyl group significantly increases its lipophilicity. While experimental solubility data is not widely published, its predicted XlogP value of 0.6 suggests moderate lipophilicity with likely solubility in common organic solvents like dichloromethane, ethyl acetate, and methanol.[7]
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1-(aminomethyl)cyclopropanol (Deprotected Core): Upon removal of the Boc group, the molecule becomes significantly more polar. It has two hydrogen bond donors (amine and hydroxyl) and two acceptors.[9][10] This is reflected in a predicted LogP of -0.53 and high aqueous solubility, reported to be 804 g/L at 25 °C .[9][10] This high polarity is a key consideration for subsequent reaction workups and purification steps.
Table 2: Comparative Solubility & Lipophilicity Parameters
| Compound | Predicted LogP | H-Bond Donors | H-Bond Acceptors | Topological Polar Surface Area (TPSA) |
|---|---|---|---|---|
| 1-(Boc-aminomethyl)cyclopropanol | 0.6[7] | 2 | 3 | 58.4 Ų (Calculated) |
| 1-(aminomethyl)cyclopropanol | -0.53[9] | 2[9][10] | 2[9][10] | 46.25 Ų[9] |
Acid-Base Properties (pKa)
The pKa value dictates the ionization state of a molecule at a given pH. The primary amine of the deprotected core is the key ionizable group.
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Predicted pKa: The pKa of the conjugate acid of the primary amine in 1-(aminomethyl)cyclopropanol is predicted to be approximately 12.7 to 12.99 .[8][10][11] This high pKa indicates that the amine will be predominantly protonated (cationic) under physiological pH (~7.4), a crucial factor for designing drug-receptor interactions, particularly those involving salt bridges. The Boc-protected precursor is non-ionizable at the carbamate nitrogen.
Chemical Stability and Reactivity Profile
Stability of the Cyclopropanol Ring
The cyclopropanol moiety is inherently strained and represents the molecule's most reactive site.[12] It is susceptible to ring-opening reactions, particularly under acidic or electrophilic conditions, which can lead to the formation of a propanal homoenolate synthon.[12] This inherent instability must be considered during reaction design and purification (e.g., avoiding strong acids or high temperatures). However, this reactivity can also be synthetically useful for certain transformations.
Stability of the Boc Protecting Group
The Boc group is a well-characterized acid-labile protecting group. It is stable to a wide range of basic, reductive, and oxidative conditions but is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. This orthogonal reactivity allows for selective deprotection of the amine without disturbing other functional groups.
Caption: Workflow for Shake-Flask Solubility Determination.
Step-by-Step Procedure:
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Preparation of Standards: Prepare a stock solution of the compound in ACN (e.g., 1 mg/mL). Create a series of calibration standards by diluting the stock solution with a 1:1 mixture of ACN:PBS. This is crucial for accurate quantification.
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Sample Preparation: To each of three separate vials, add an excess amount of 1-(Boc-aminomethyl)cyclopropanol (e.g., ~5-10 mg) to 1 mL of PBS (pH 7.4). The excess solid ensures that saturation is reached.
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Equilibration: Place the vials in the shaker bath set to 25 °C. Agitate for at least 24 hours to allow the system to reach thermodynamic equilibrium. A 48-hour time point is recommended to confirm equilibrium has been reached.
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Phase Separation: After incubation, remove the vials and let them stand stationary in the 25 °C bath for another 24 hours to allow undissolved solid to settle. Causality Note: This step is critical to avoid aspirating solid particles, which would artificially inflate the measured solubility.
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Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial. Self-Validation: The first few drops from the filter should be discarded to prevent errors from potential drug adsorption to the filter membrane.
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Analysis: Dilute the filtered sample with ACN to fall within the linear range of the calibration curve. Analyze the standards and the sample by HPLC-UV at an appropriate wavelength.
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Calculation: Use the calibration curve to determine the concentration of the compound in the diluted sample. Back-calculate to find the concentration in the original undiluted supernatant, which represents the aqueous solubility.
Conclusion
1-(Boc-aminomethyl)cyclopropanol is a valuable building block whose utility is defined by a delicate balance of properties. Its Boc-protected amine offers a stable, lipophilic handle for synthesis, while the deprotected core is polar and highly basic. The defining feature, the cyclopropanol ring, imparts desirable metabolic stability and conformational rigidity but also introduces a potential site of reactivity that must be managed. [2][4][12]A thorough understanding of these physicochemical characteristics—solubility, pKa, and stability—is not merely academic; it is the foundation upon which efficient synthetic routes and successful drug discovery campaigns are built.
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Hypha Discovery. Metabolism of cyclopropyl groups. [Link]
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ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. [Link]
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LookChem. Cas 74592-33-9,1-(AMINOMETHYL)-CYCLOPROPANOL. [Link]
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